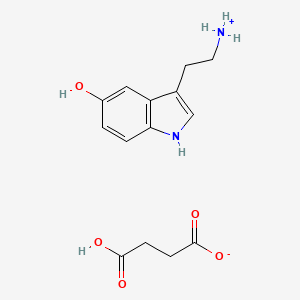

Serotonin succinate

Description

Properties

CAS No. |

21716-89-2 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

ARLMEAJPHDRDDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Research Probes

Laboratory Synthesis Approaches for Serotonin (B10506) Succinate (B1194679) and Related Succinylated Indolamines

The laboratory synthesis of serotonin succinate, while not extensively detailed in publicly available literature, can be inferred from established chemical principles and published syntheses of structurally similar succinylated indolamines. The most common and straightforward approach involves the direct reaction of the serotonin freebase with succinic acid. This acid-base reaction results in the formation of the corresponding salt, this compound.

A generalizable procedure for the succinylation of an indolamine freebase involves dissolving the freebase in a suitable organic solvent, such as methanol (B129727) or acetone (B3395972). acs.orgacs.org Subsequently, a stoichiometric equivalent of succinic acid, dissolved in the same or a compatible solvent, is added to the solution. The resulting this compound salt, being less soluble in the non-polar solvent mixture, precipitates out of the solution and can be isolated through filtration. acs.org The precipitate is then typically washed with a cold solvent to remove any unreacted starting materials and dried to yield the final product. The purity of the resulting salt can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). acs.org

This method has been successfully applied in the multi-gram scale synthesis of 5-MeO-DMT succinate, a related indolamine, for clinical use. acs.org In this process, the freebase was dissolved in methanol, and upon the addition of succinic acid, the succinate salt crystallized, yielding a high-purity product. acs.orgacs.org Similarly, the synthesis of O-desmethylvenlafaxine succinate monohydrate involves the reaction of the freebase with succinic acid in a mixed solvent system of acetone and water, followed by crystallization to obtain the final product with high purity. frontiersin.org The choice of solvent is critical and can influence the crystal form and purity of the resulting succinate salt. For instance, in the synthesis of desvenlafaxine (B1082) succinate, aqueous acetone is utilized for the conversion of the desvenlafaxine base to its succinate salt. portico.org

The table below outlines the key steps and reagents described in the synthesis of related succinylated compounds, which can be adapted for the synthesis of this compound.

| Step | Description | Reagents and Solvents |

| 1 | Dissolution of the Freebase | The indolamine freebase (e.g., Serotonin) is dissolved in a suitable organic solvent. |

| 2 | Addition of Succinic Acid | A solution of succinic acid is added to the freebase solution. |

| 3 | Precipitation/Crystallization | The less soluble succinate salt precipitates out of the solution upon formation. |

| 4 | Isolation and Purification | The solid product is isolated by filtration, washed, and dried. |

Indolamines, as a class of compounds, are derived from the essential amino acid tryptophan. wikipedia.orgwikidoc.org The biosynthetic pathway in organisms involves the conversion of tryptophan to tryptamine, which is then further metabolized to serotonin. nih.gov The ability to chemically synthesize and derivatize these naturally occurring molecules, such as through succinylation, is a key tool for researchers.

Exploration of this compound Analogs and Derivatives for Mechanistic Studies

The development and study of this compound analogs and derivatives are instrumental in dissecting the complex mechanisms of the serotonergic system. By systematically modifying the core structure of serotonin or related molecules and forming their succinate salts, researchers can create probes with altered selectivity for serotonin receptor subtypes, modified metabolic stability, and novel pharmacological profiles.

One area of exploration involves the synthesis of receptor-specific agonists. For example, L-703,664 succinate is a selective agonist for the 5-HT1D receptor subtype. rndsystems.comtocris.com The succinate salt formulation of this compound provides a stable and water-soluble form for experimental use. rndsystems.com Studying the interactions of such specific analogs helps to elucidate the physiological and pathological roles of individual serotonin receptor subtypes.

Another strategy is the use of deuteration to alter the metabolic fate of a molecule. Novel deuterated benzo[d] portico.orgCurrent time information in Bangalore, IN.-dioxol derivatives, which are structurally related to serotonin reuptake inhibitors, have been synthesized. google.com The substitution with deuterium (B1214612) can lead to a decreased rate of metabolic clearance, thereby increasing the pharmacokinetic half-life of the compound. google.com This allows for a more sustained interaction with its target and can be advantageous for both research and therapeutic applications.

Bioisosteric replacement is another powerful tool in medicinal chemistry. In a study of MDMA analogs, which share a pharmacophore with serotonin, a seleno-derivative, SeDMA, was synthesized and studied as its succinate salt. biorxiv.org This research aimed to create compounds with a similar primary pharmacological activity at the serotonin transporter but with a reduced off-target activity and different metabolic profile. biorxiv.org

Furthermore, succinate derivatives of other neuroactive compounds are being investigated for their potential in mechanistic studies. Emoxypine succinate, a derivative of 3-hydroxypyridine, has been shown to possess neuroprotective properties. nih.govresearchgate.net While not a direct serotonin analog, its study as a succinate derivative highlights the utility of this salt form in developing research compounds with favorable properties. nih.gov

The table below summarizes some examples of serotonin-related succinate derivatives and their applications in mechanistic studies.

| Compound | Structural Class | Research Application |

| L-703,664 succinate | Indole (B1671886) derivative | Selective 5-HT1D receptor agonist for studying receptor function. rndsystems.comtocris.com |

| Deuterated benzo[d] portico.orgCurrent time information in Bangalore, IN.-dioxol derivatives | Serotonin reuptake inhibitor analog | Investigating the effects of altered metabolism on pharmacokinetics. google.com |

| SeDMA succinate | MDMA bioisostere | Exploring structure-activity relationships and off-target effects. biorxiv.org |

| Emoxypine succinate | 3-Hydroxypyridine derivative | Investigating neuroprotective mechanisms. nih.govresearchgate.net |

| Desvenlafaxine Succinate | Serotonin-norepinephrine reuptake inhibitor | Used in studies of neurotransmitter reuptake mechanisms. portico.orgnih.gov |

These examples underscore the importance of synthesizing and characterizing a diverse array of succinylated analogs and derivatives to probe the multifaceted nature of the serotonin system.

Biochemical Roles and Endogenous Occurrence of Succinylated Serotonin Species

Identification of N-Succinyl Serotonin (B10506) as a Metabolic Intermediate

N-succinyl serotonin has been identified as a significant product of serotonin metabolism, particularly in model organisms, challenging the traditional view of serotonin's metabolic fate which primarily focused on acetylation and oxidation.

The nematode Caenorhabditis elegans has been a important model organism for elucidating novel metabolic pathways for biogenic amines. researchgate.net In C. elegans, serotonin is not only produced in neurons through the canonical pathway involving tryptophan hydroxylase (TPH-1) but also in non-neuronal tissues via phenylalanine hydroxylase (PAH-1). nih.govresearchgate.net

Metabolomic analyses of C. elegans have revealed that N-succinyl serotonin is one of the most abundant serotonin-derived metabolites, alongside N-acetylserotonin (NAS) and 5-hydroxyindole-3-acetic acid (5-HIAA). researchgate.netnih.gov The formation of N-succinyl serotonin represents a significant metabolic pathway for serotonin in this organism. wormatlas.orgnih.gov Studies have shown that N-succinylation and N-acetylation are competing mechanisms for biogenic amine metabolism. nih.gov For instance, when C. elegans are exposed to high levels of exogenous serotonin, the ratio of N-succinyl to N-acetyl derivatives is altered, indicating a dynamic interplay between these two pathways. researchgate.netnih.gov The production of large quantities of N-succinyl serotonin, especially under conditions of high serotonin concentration, underscores its importance as a metabolic intermediate. nih.gov

Table 1: Research Findings on N-Succinyl Serotonin in C. elegans

| Finding | Description | Source Citation |

|---|---|---|

| Identification | N-succinyl serotonin identified as a major serotonin-derived metabolite in C. elegans, along with N-acetylserotonin and 5-HIAA. | researchgate.netnih.gov |

| Competing Pathways | N-succinylation and N-acetylation are competing metabolic pathways for biogenic amines like serotonin. | nih.gov |

| Biosynthesis | Serotonin can be produced non-neuronally via phenylalanine hydroxylase (PAH-1), in addition to the canonical neuronal pathway. | nih.govresearchgate.net |

| Metabolic Significance | Succinylation is a significant part of biogenic amine metabolism in C. elegans. | wormatlas.orgnih.gov |

Protein and amine succinylation is a post-translational modification that can occur through both enzymatic and non-enzymatic mechanisms. The primary non-enzymatic mechanism involves a direct reaction between succinyl-CoA and accessible lysine (B10760008) residues on proteins. mdpi.com

Enzymatically, the processes are catalyzed by specific transferases and deacylases:

Succinylation: The enzymes responsible for transferring a succinyl group, known as succinyltransferases, are being actively investigated. Evidence suggests that enzymes such as lysine acetyltransferase 2A (KAT2A) and carnitine palmitoyltransferase 1A (CPT1A) may possess succinyltransferase activity. researchgate.net

Desuccinylation: The removal of succinyl groups is primarily carried out by a class of NAD+-dependent lysine deacylases known as sirtuins. researchgate.net Specifically, Sirtuin 5 (SIRT5) has been identified as a major protein desuccinylase in mitochondria and has also been found to localize to peroxisomes. mdpi.comresearchgate.net SIRT5 plays a critical role in regulating metabolism by removing succinyl groups from various metabolic enzymes, thereby modulating their activity. researchgate.netwjgnet.com The balance between succinylation and desuccinylation is crucial for maintaining cellular homeostasis, and its imbalance has been implicated in various pathological states. researchgate.net

Metabolism and Biosynthetic Pathways in Model Organisms (e.g., C. elegans)

Intersections with Succinate (B1194679) Metabolism and Cellular Bioenergetics

The succinylation of serotonin directly links neurotransmitter pathways to central carbon metabolism and the bioenergetic state of the cell, as succinate is a key intermediate of the tricarboxylic acid (TCA) cycle.

The TCA cycle is the central hub of cellular metabolism, oxidizing fuel molecules to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). bevital.nounacademy.com Beyond its role in energy production, the TCA cycle provides essential precursors for the biosynthesis of numerous compounds, including amino acids that function as neurotransmitters. bevital.nonih.gov

The regulation of neurotransmitter pools is intrinsically linked to the availability of TCA cycle intermediates. frontiersin.org For example:

Glutamate (B1630785) and GABA: The synthesis and recycling of the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), are directly tied to the TCA cycle intermediate α-ketoglutarate. nih.govscielo.org.mx The GABA shunt is a metabolic pathway that converts glutamate to the TCA cycle intermediate succinate, bypassing parts of the TCA cycle and providing a direct link between neurotransmitter degradation and cellular energy metabolism. scielo.org.mxontosight.ai This shunt is crucial for maintaining the balance of glutamate and GABA levels in the brain. ontosight.ai

Succinate as a Signaling Molecule: Succinate itself, once considered only a metabolic intermediate, is now recognized as a signaling molecule that can be transported out of the mitochondria to influence cellular processes. bevital.nonih.govnih.gov Aberrant accumulation of succinate has been linked to changes in epigenetic regulation and has been termed an "oncometabolite" in certain contexts. bevital.no

This demonstrates that the availability of TCA cycle intermediates provides critical information about the cell's energetic state, which in turn can regulate the synthesis, degradation, and modification of neurotransmitters. nih.gov

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is regulated by multiple factors including substrate concentration and enzyme levels. biorxiv.orgembopress.org The level of succinylated serotonin is therefore dependent on the metabolic flux through related pathways, primarily the availability of its two precursors: serotonin and succinyl-CoA (the activated form of succinate).

Research in C. elegans has shown that the balance between N-succinylation and N-acetylation of biogenic amines is sensitive to the metabolic state. nih.gov At high concentrations of amines like serotonin, the cellular pool of succinate can become a limiting factor, leading to a decrease in the formation of succinylated products and a relative increase in acetylated products. nih.gov This suggests that the flux of succinate through the TCA cycle directly influences which metabolic pathway serotonin enters.

Molecular Interactions and Biochemical Characterization in Experimental Systems

Investigation of Receptor Ligand Binding Profiles

The interaction of a compound with various receptors determines its pharmacological effect. For serotonin (B10506), its binding to a wide array of receptor subtypes is fundamental to its function.

Affinity and Selectivity for Serotonin Receptor Subtypes (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT7, 5-HT1D)

There are no specific studies published that detail the binding affinities (like Ki or IC50 values) of serotonin succinate (B1194679) for the various 5-HT receptor subtypes. In principle, as a salt, the active component remains serotonin. Therefore, it is expected that serotonin succinate would dissociate in a physiological medium, releasing serotonin to act on its receptors. The binding profile would theoretically be identical to that of serotonin.

Serotonin itself is a non-selective agonist at most of its receptors, with varying affinities across the different families. For instance, it generally displays high affinity for 5-HT1, 5-HT2, 5-HT4, and 5-HT7 receptors. The table below reflects generally accepted affinity data for serotonin, not this compound.

Interactive Data Table: General Serotonin Receptor Affinities (pKi)

| Receptor Subtype | Reported pKi Range for Serotonin |

|---|---|

| 5-HT1A | 7.5 - 8.7 |

| 5-HT1B | 7.4 - 8.3 |

| 5-HT1D | 7.9 - 8.8 |

| 5-HT2A | 7.0 - 8.0 |

| 5-HT2C | 6.9 - 7.5 |

| 5-HT4 | 6.0 - 7.0 |

| 5-HT7 | 7.5 - 8.5 |

Note: This data is for serotonin, not this compound. pKi is the negative log of the inhibition constant (Ki). Higher values indicate stronger binding affinity. The data is compiled from various pharmacological sources and may vary between experimental systems.

Interactions with Neurotransmitter Transporters (e.g., SERT, NET, DAT)

Similarly, no direct studies on the interaction of this compound with neurotransmitter transporters have been found. The primary target for serotonin reuptake is the serotonin transporter (SERT). Serotonin has a high affinity for SERT, which is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs). Its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is significantly lower.

Interactive Data Table: Serotonin Affinity for Monoamine Transporters

| Transporter | Typical Ki (nM) for Serotonin |

|---|---|

| SERT (Serotonin Transporter) | High Affinity (Low nM range) |

| NET (Norepinephrine Transporter) | Low Affinity |

| DAT (Dopamine Transporter) | Very Low Affinity |

Note: This data is for serotonin. Specific Ki values for this compound are not available.

Modulation of Enzymatic Activities in Vitro

The metabolic fate of serotonin is governed by specific enzymes. Any influence of the succinate form on these enzymes would be of scientific interest, but this area also remains uninvestigated.

Effects on Monoamine Oxidases and Related Metabolizing Enzymes

Serotonin is primarily metabolized by monoamine oxidase (MAO), particularly the MAO-A isoform, into 5-hydroxyindoleacetaldehyde, which is then converted to 5-hydroxyindoleacetic acid (5-HIAA). Serotonin itself is a substrate for MAO, not an inhibitor. There is no evidence to suggest that this compound would behave differently or that the succinate component would inhibit MAO activity.

Influence on Signal Transduction Pathways (e.g., G-protein coupled receptor signaling)

With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein-coupled receptors (GPCRs). They mediate their effects by activating intracellular second messenger cascades. For example, 5-HT1 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while 5-HT2 receptors couple to Gq/11 proteins to activate the phospholipase C pathway.

Since this compound is expected to deliver serotonin as the active ligand, it would trigger the same G-protein signaling pathways characteristic of each serotonin receptor subtype. There are no studies to indicate that the succinate ion itself participates in or modulates this signaling. It is worth noting, however, that succinate can act as a signaling molecule on its own through the succinate receptor 1 (SUCNR1), also a GPCR, which is involved in inflammation and metabolic regulation. Whether this has any interplay with serotonergic signaling in specific experimental systems has not been explored in the context of this compound administration.

Analytical Methodologies for Research and Quantitative Analysis

Spectrophotometric Techniques for Detection and Purity Assessment

Spectrophotometry offers a straightforward and accessible method for the detection and assessment of the purity of serotonin (B10506) succinate (B1194679) in various samples. These techniques rely on the principle that molecules absorb light at specific wavelengths.

UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of serotonin and its derivatives. The indoleamine structure within serotonin is responsible for its characteristic absorption of ultraviolet light. For serotonin, the maximum absorption wavelength (λmax) is typically observed at approximately 275 nm. This property allows for the direct measurement of serotonin succinate concentration in a solution by measuring its absorbance at this wavelength and applying the Beer-Lambert law. The technique is valuable for routine concentration checks and purity assessments in research laboratories.

Chromatographic Separation and Identification Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification. These methods provide high resolution and sensitivity, making them the gold standard for analytical purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For serotonin analysis, reversed-phase HPLC is commonly employed, often using a C18 column.

A typical HPLC method for serotonin involves a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. Detection is frequently achieved using a UV detector set at the λmax of serotonin (around 275 nm) or a fluorescence detector, which offers higher sensitivity and selectivity by exploiting serotonin's native fluorescence (excitation at ~285 nm, emission at ~345 nm). The retention time, the time it takes for this compound to pass through the column, is a key parameter for its identification.

Table 1: Example HPLC Parameters for Serotonin Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 0.1 M Phosphate buffer (pH 4.5): Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 275 nm |

| Temperature | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing exceptional sensitivity and specificity for identifying and quantifying this compound and its metabolites. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer.

This technique is particularly powerful for metabolite profiling in biological samples. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion (serotonin) to a specific product ion. For serotonin, the transition of the precursor ion at m/z 177 to a product ion at m/z 160 is commonly monitored. This high degree of selectivity allows for accurate quantification even in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Advanced Spectroscopic Characterization for Structural Elucidation (General Academic Methods)

Advanced spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound, providing detailed information about its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds like this compound. ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the different types of protons in the molecule and their neighboring atoms. For this compound, distinct signals would be expected for the aromatic protons of the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, and the methylene (B1212753) protons of the succinate counter-ion.

¹³C NMR provides information about the different carbon environments within the molecule. The chemical shifts of the carbon signals help to identify the various carbon atoms in the indole ring, the side chain, and the succinate moiety. Together, 1D and 2D NMR experiments can provide a complete and unambiguous structural assignment of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

In a hypothetical IR spectrum of this compound, one would expect to see a combination of the characteristic peaks from both the serotonin molecule and the succinate counter-ion. The formation of the salt would involve the protonation of the primary amine group on serotonin's ethylamine side chain by one of the carboxylic acid groups of succinic acid. This ionic interaction would lead to distinct changes in the IR spectrum compared to the free base serotonin and free succinic acid.

A key indicator of salt formation would be the appearance of absorption bands corresponding to the ammonium (B1175870) ion (R-NH3+) and the carboxylate anion (R-COO-). The N-H stretching vibrations of the newly formed ammonium group would likely appear as a broad band in the region of 3000-2500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group from the succinate anion would be expected to produce strong absorptions around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

Furthermore, the spectrum would retain characteristic peaks from the serotonin structure, such as those from the indole ring and the hydroxyl group. For instance, the O-H stretching vibration of the phenolic hydroxyl group on the indole ring would typically be observed as a broad band around 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the indole ring would be found in the 1600-1450 cm⁻¹ region.

A study on the gas-phase IR spectrum of protonated serotonin provides some insight into the vibrational modes of the cation part of the molecule. nih.gov In this research, protonation occurred at the amino group, and the IR multiple photon dissociation (IRMPD) spectrum showed numerous features between 530 and 1885 cm⁻¹. nih.gov The study assigned these bands to the normal modes of the most stable conformer, highlighting the intramolecular interaction between the ammonium group and the aromatic indole ring. nih.gov However, it is crucial to note that this gas-phase data for the isolated protonated molecule would differ from the solid-state IR spectrum of the bulk this compound salt, where intermolecular interactions and crystal lattice effects play a significant role.

To provide a definitive analysis of this compound, experimental data would be required. A hypothetical data table of expected IR absorption bands is presented below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H Stretch | Phenolic Hydroxyl (Serotonin) |

| >3000 | C-H Stretch | Aromatic (Serotonin) |

| ~3000-2500 (broad) | N-H Stretch | Ammonium (Serotonin cation) |

| ~2900 | C-H Stretch | Aliphatic (Serotonin & Succinate) |

| ~1700 | C=O Stretch | Carboxylic Acid (Succinate - if mono-salt) |

| ~1600-1550 | C=O Stretch (asymmetric) | Carboxylate (Succinate anion) |

| ~1600-1450 | C=C Stretch | Aromatic Ring (Serotonin) |

| ~1400 | C=O Stretch (symmetric) | Carboxylate (Succinate anion) |

This table is predictive and based on the fundamental principles of IR spectroscopy and data from related compounds. The exact positions and intensities of the peaks would need to be confirmed through the empirical analysis of a synthesized and purified sample of this compound.

Comparative Biochemical and Preclinical Investigations

Comparison of Serotonin (B10506) Succinate (B1194679) with Other Serotonin Salt Forms and Derivatives

The selection of a salt form for a pharmacologically active molecule like serotonin is a critical step in drug development, as it can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Serotonin can be formulated into various salts, including succinate, hydrochloride, sulfate (B86663), and creatinine (B1669602) sulfate complex. google.comresearchgate.net The choice of the counter-ion (e.g., succinate, chloride) can alter properties such as solubility, stability, and conformation, which are interrelated with biological activity. nih.gov

Biochemical comparisons often begin with fundamental physicochemical characteristics. Different salt forms of the same active moiety will have different molecular weights and may exhibit varied solubility profiles, which can impact their handling in research settings and their absorption in preclinical models. ontosight.ai For instance, serotonin hydrochloride is a white or off-white crystalline powder that is highly soluble in water. ontosight.ai In contrast, serotonin creatinine sulfate monohydrate shows solubility in 0.1 M HCl but is only very slightly soluble in 95% ethanol (B145695) and insoluble in absolute ethanol. While specific solubility data for serotonin succinate is not widely detailed in publicly available literature, the succinate moiety is generally chosen to enhance the aqueous solubility of parent compounds.

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Known Properties/Solubility |

|---|---|---|---|

| This compound | C₁₄H₁₈N₂O₅ | 294.30 (approx.) | Combines serotonin with succinic acid, which can affect solubility, stability, and bioavailability. ontosight.ai |

| Serotonin Hydrochloride | C₁₀H₁₃ClN₂O | 212.67 | Highly soluble in water. ontosight.ai |

| Serotonin Sulfate | C₁₀H₁₄N₂O₅S | 274.30 | A known salt form of serotonin. nih.gov |

| Serotonin Creatinine Sulfate Monohydrate | C₁₄H₁₉N₅O₂•H₂SO₄•H₂O | 405.43 | Soluble in 0.1 M HCl; very slightly soluble in 95% ethanol. scbt.com |

Beyond basic properties, the counter-ion can influence the conformation of the serotonin molecule itself. Crystallographic studies of various serotonin salts, including adipate, oxalate, and creatinine sulfate, reveal that the conformation can be influenced by interactions like hydrogen bonding and stacking between the ions. nih.govresearchgate.net These conformational changes could theoretically affect how the serotonin moiety interacts with its target receptors.

Preclinical research provides further insight into how different salt forms can alter biological activity. While direct comparative preclinical studies on this compound versus other serotonin salts are limited, research on other neuroactive compounds offers a valuable parallel. For example, a study on new 1,3,5-triazine (B166579) derivatives, which are 5-HT₆ receptor ligands, compared the hydrochloride and succinate salt forms of the same parent compound. mdpi.com The results showed that the salt form significantly influenced pharmacological activity. The hydrochloride salt (3-HCl) exhibited a 3-fold decrease in affinity for the 5-HT₆ receptor compared to the free base, whereas the succinate salt (3-SA) showed a more substantial 10-fold decrease in affinity. mdpi.com This demonstrates that the succinate counter-ion can modulate receptor binding, a key biochemical interaction.

| Compound Form (Example from Triazine Derivatives) | Affinity for 5-HT₆ Receptor (Ki, nM) | Relative Change in Affinity |

|---|---|---|

| Free Base (Compound 3) | 13 | Baseline |

| Hydrochloride Salt (3-HCl) | 35 | ~3-fold decrease |

| Succinate Salt (3-SA) | 135 | ~10-fold decrease |

Data adapted from a study on 1,3,5-triazine derivatives, illustrating the potential influence of the salt form on receptor affinity. mdpi.com

Furthermore, investigations into serotonin derivatives like desvenlafaxine (B1082), the active metabolite of venlafaxine, utilize the succinate salt form. nih.gov Preclinical studies with desvenlafaxine succinate show it is a selective serotonin and norepinephrine (B1679862) reuptake inhibitor. medicines.org.auhres.ca Animal models demonstrated that desvenlafaxine succinate could impact thermoregulatory dysfunction. researchgate.net Such studies on succinate salt derivatives underscore the viability and potential specific effects of this salt form in preclinical applications.

Comparative Analysis with Other Endogenous Succinate-Containing Molecules

This compound is a hybrid molecule, combining the neurotransmitter serotonin with succinate, an endogenous molecule central to cellular metabolism. A comparative analysis, therefore, must consider the distinct biological roles of both moieties.

Endogenous succinate is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH). portlandpress.comfrontiersin.org This process is fundamental for cellular energy production (ATP synthesis). hmdb.ca However, recent research has established that succinate also functions as an extracellular signaling molecule. frontiersin.org When released from cells, particularly under conditions of metabolic stress like hypoxia or inflammation, succinate can activate a specific G protein-coupled receptor, SUCNR1 (also known as GPR91). portlandpress.comwikipedia.orgguidetopharmacology.org Activation of SUCNR1 triggers various signaling pathways that can influence processes like blood pressure regulation, retinal angiogenesis, and immune responses. guidetopharmacology.orguniprot.org Succinate accumulation is associated with diverse pathologies and plays a role in stabilizing hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen. portlandpress.comfrontiersin.org

The potential biological activity of this compound can be hypothesized as a combination of its constituent parts. The serotonin component would be expected to interact with the serotonin receptor family (5-HT receptors), exerting its known effects on neurotransmission. nih.gov Simultaneously, the succinate counter-ion could have its own distinct or synergistic effects.

This concept is supported by studies on other succinate-containing drug derivatives. For example, some derivatives of 3-hydroxypyridine, such as emoxypine succinate, are considered "energotropic" substances. researchgate.net In these molecules, the succinate component serves as an energy-rich substrate that can be oxidized by SDH in mitochondria. This is particularly relevant during ischemic or hypoxic conditions, where this pathway can help maintain ATP synthesis. researchgate.net This suggests that the succinate portion of this compound could potentially provide substrate-level support to cellular energy metabolism, a feature not present in other salt forms like serotonin hydrochloride.

Therefore, a comparative analysis suggests a multi-faceted potential role for this compound:

Serotonergic Activity : The serotonin moiety would engage with 5-HT receptors, similar to other serotonin salts. The specific binding affinity and functional activity might be modulated by the succinate counter-ion, as seen with other compounds. mdpi.com

Metabolic Contribution : The succinate moiety could serve as a substrate for SDH, potentially influencing cellular energy metabolism, especially in tissues under metabolic stress. researchgate.net

SUCNR1 Signaling : If dissociated, the succinate could act as a ligand for the SUCNR1 receptor, initiating succinate-specific signaling pathways involved in inflammation and metabolic regulation. wikipedia.orgguidetopharmacology.org

This dual-potential functionality distinguishes this compound from both other serotonin salts and endogenous succinate alone. While serotonin hydrochloride's effects are primarily driven by serotonin, and endogenous succinate's effects are driven by its roles in metabolism and SUCNR1 signaling, this compound could theoretically influence both systems.

| Molecule | Primary Function of Serotonin Moiety | Primary Function of Succinate Moiety | Potential Combined Effect |

|---|---|---|---|

| This compound | Acts on 5-HT receptors to modulate neurotransmission. nih.gov | May act as a metabolic substrate for the TCA cycle or as a signaling molecule for the SUCNR1 receptor. wikipedia.orgresearchgate.net | Dual action influencing both serotonergic pathways and cellular energy/succinate signaling pathways. |

| Endogenous Succinate | N/A | Metabolic intermediate in the TCA cycle; signaling molecule for SUCNR1. portlandpress.comhmdb.ca | Regulates cellular energy and acts as a stress signal. frontiersin.org |

| Other Serotonin Salts (e.g., Hydrochloride) | Acts on 5-HT receptors to modulate neurotransmission. ontosight.ai | Primarily acts as a counter-ion to form a stable salt; no significant independent biological function. | Primarily serotonergic activity. |

Future Research Directions and Unexplored Avenues

Potential Applications as a Biochemical Research Tool

Should serotonin (B10506) succinate (B1194679) be synthesized and characterized, it could offer unique properties as a biochemical research tool. The combination of serotonin, a key neuromodulator, with succinate, a crucial player in cellular metabolism and signaling, presents several intriguing possibilities. clevelandclinic.orgfrontiersin.org

As a research tool, serotonin succinate could be used to investigate the intricate links between serotonergic signaling and cellular energy status. For instance, it could be employed in studies examining how neuronal activity, influenced by serotonin, is coupled with mitochondrial function, where succinate is a key substrate. preprints.orgnih.gov The succinate moiety might also enhance the solubility or stability of serotonin in certain experimental conditions, providing a technical advantage over using serotonin hydrochloride, the more common salt form.

Researchers could use a stable, characterized form of this compound to explore its effects on the succinate receptor 1 (SUCNR1), also known as GPR91. uliege.be This could help elucidate whether the simultaneous presentation of serotonin and succinate to a cell or tissue has synergistic or antagonistic effects on SUCNR1 signaling pathways, which are implicated in inflammation and immune responses. frontiersin.org

Investigation of Unidentified Biological Roles and Signaling Functions

The biological roles and signaling functions of serotonin and succinate are individually well-documented. Serotonin regulates mood, sleep, and digestion, while succinate is a key intermediate in the citric acid cycle and acts as an extracellular signaling molecule. clevelandclinic.orgfrontiersin.orgwebmd.com The potential biological roles of this compound as a single molecule, however, are entirely speculative and await investigation.

Future research could explore whether this compound is endogenously produced and if it has a unique signaling profile compared to its individual components. For example, studies could investigate if this compound has a specific affinity for any of the numerous serotonin receptors or if it modulates the activity of the serotonin transporter (SERT) in a novel way. preprints.orgbiologists.com

Given that both serotonin and succinate play roles in cardiovascular function and inflammation, a key research avenue would be to examine the effects of this compound in these contexts. nih.govuliege.be It would be critical to determine if the compound has unique effects on platelet aggregation, vasoconstriction, or the immune response that differ from the administration of serotonin and succinate separately. frontiersin.orgbiologists.com

Development of Novel Methodologies for Comprehensive Analysis of this compound in Complex Biological Matrices

The analysis of serotonin in biological fluids and tissues is well-established, utilizing techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov Similarly, methods exist for the quantification of succinate. However, the specific detection and quantification of this compound in complex biological matrices like plasma, cerebrospinal fluid, or tissue homogenates would require the development of novel analytical methodologies.

A primary challenge would be to distinguish this compound from free serotonin and succinate. This would likely necessitate the development of highly specific extraction procedures and advanced chromatographic separation techniques. annexpublishers.coresearchgate.net

Potential Analytical Approaches:

| Analytical Technique | Potential Application for this compound Analysis | Key Considerations |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Could provide high sensitivity and specificity for detecting and quantifying this compound. researchgate.netinnovareacademics.in | Development of specific parent and daughter ion transitions for this compound would be required. |

| High-Resolution Mass Spectrometry (HRMS) | Could confirm the elemental composition of the detected compound, ensuring it is indeed this compound. | Useful for initial identification and structural confirmation. |

| Capillary Electrophoresis (CE) | Offers an alternative separation technique based on charge and size, which could be advantageous for separating this compound from its components. innovareacademics.in | Method development would be needed to optimize separation conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Could be used to characterize the structure of synthesized this compound and potentially identify it in simple matrices. | Lower sensitivity compared to MS methods, making it challenging for complex biological samples. |

The validation of any new analytical method would need to adhere to stringent guidelines, including assessments of linearity, accuracy, precision, and stability, to ensure reliable and reproducible results. derpharmachemica.com

Q & A

Basic Research Questions

Q. How can the PICOT framework guide experimental design for studying serotonin succinate’s therapeutic mechanisms?

- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures structured research questions. For this compound, define:

- Population : Target model (e.g., in vitro neuronal cultures, rodent anxiety models).

- Intervention : Dosage ranges, administration routes (e.g., 10–50 mg/kg intraperitoneal).

- Comparison : Placebo or active controls (e.g., SSRIs like fluoxetine).

- Outcome : Quantifiable metrics (e.g., serotonin receptor binding affinity, extracellular serotonin levels via microdialysis).

- Time : Acute vs. chronic exposure timelines (e.g., 4-week behavioral studies).

Q. What experimental design principles optimize investigations into this compound’s physicochemical stability?

- Methodological Answer : Use factorial designs to evaluate variables like pH, temperature, and solvent composition. For example:

- Factors : pH (5.0, 7.4), temperature (4°C, 25°C), and solvent (aqueous vs. lipid-based).

- Response Variables : Degradation kinetics (HPLC quantification), solubility profiles.

- Statistical Analysis : ANOVA identifies significant factors; interaction effects reveal synergistic degradation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies with comparable PICOT parameters (e.g., dosing regimens, outcome measures). Use random-effects models to account for heterogeneity.

- Bias Assessment : Evaluate study designs (e.g., lack of blinding in behavioral assays) and statistical power (small sample sizes).

- Mechanistic Follow-Up : Cross-validate findings with in silico models (e.g., molecular docking for receptor affinity predictions).

Q. What advanced DOE (Design of Experiment) methods enhance parameter optimization for this compound synthesis?

- Methodological Answer :

- Taguchi Methods : Robustly optimize critical parameters (e.g., reaction time, catalyst concentration) while minimizing variability.

- Response Surface Methodology (RSM) : Model non-linear relationships between factors (e.g., pressure, flow rate) and responses (yield, purity).

- Case Study : applied a 3³ factorial design to PBS nanofiber production, identifying solution concentration as the dominant factor (ρ < 0.05 via ANOVA) .

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 25 | 37 | 50 |

| pH | 6.0 | 7.0 | 8.0 |

| Stirring Speed | 200 rpm | 400 rpm | 600 rpm |

Q. How should systematic reviews integrate heterogeneous data on this compound’s neuropharmacological effects?

- Methodological Answer :

- PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with validated serotonin assays).

- Data Extraction : Use standardized templates to capture PICOT elements, assay methodologies (e.g., ELISA vs. autoradiography), and risk-of-bias metrics.

- Secondary Keywords : Include terms like “serotonin transporter inhibition” and “synaptic plasticity” to refine search strategies.

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound studies?

- Answer :

- Detailed Methods : Report equipment specifications (e.g., HPLC column type), calibration standards, and negative/positive controls.

- Supplementary Data : Share raw datasets (e.g., dose-response curves) and code for statistical analysis (R/Python scripts).

- Reagent Validation : Certify this compound purity via NMR/mass spectrometry; cite vendor lot numbers.

- mandates transparent methodology to enable replication .

Q. How can researchers validate this compound’s mitochondrial interactions using respirometry?

- Answer :

- Protocol : Use SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols to assess mitochondrial electron transfer.

- Key Steps :

Basal Respiration : Measure OCR (oxygen consumption rate) with this compound as a substrate.

Inhibition : Add rotenone (Complex I inhibitor) to isolate Complex II activity.

Outcome : Compare OCR changes to evaluate succinate dehydrogenase modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.